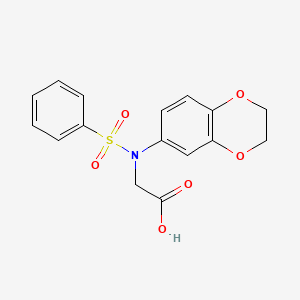

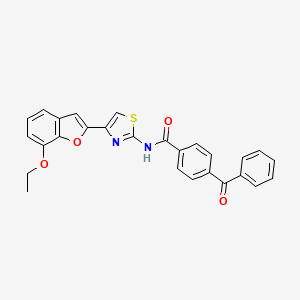

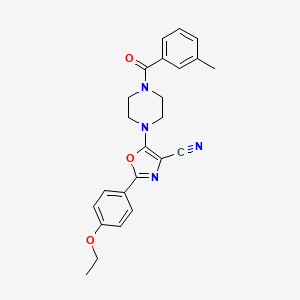

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine, also known as NBQX, is a non-competitive antagonist of the ionotropic glutamate receptor. The compound has been widely used in scientific research as a tool to study the role of glutamate receptors in various physiological and pathological processes.

科学的研究の応用

Aldose Reductase Inhibition

Research has shown that derivatives of N-(phenylsulfonyl)glycine exhibit significant inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. For instance, a variety of N-(phenylsulfonyl)-N-phenylglycines demonstrated greater inhibitory activity than the corresponding glycines, suggesting that modifications at the N-phenyl substitution enhance the affinity for aldose reductase. These findings highlight the therapeutic potential of such compounds in managing diabetes-related ocular and neurological diseases (Deruiter, Borne, & Mayfield, 1989).

Glycine Transporter-1 (GlyT-1) Inhibition

Compounds derived from N-(phenylsulfonyl)glycine have been explored for their role in inhibiting Glycine Transporter-1 (GlyT-1), a critical component in modulating synaptic glycine concentrations in the central nervous system. This research avenue suggests potential applications in treating neurological and psychiatric disorders by modulating glycinergic transmission. A study on the design, synthesis, and in vivo efficacy of GlyT-1 inhibitors provides a framework for developing treatments for conditions such as schizophrenia and cognitive disorders (Lindsley et al., 2006).

Serine Proteinase Inhibition

Investigations into the inhibition of serine proteinases by cyclic amides of N alpha-arylsulfonylamidinophenyl-glycines reveal the potential of these compounds in modulating enzymatic pathways involved in coagulation and inflammation. The specificity and potency of these inhibitors against enzymes like trypsin, plasmin, and thrombin underscore their therapeutic value in managing conditions related to abnormal proteinase activity (Stürzebecher, Markwardt, Voigt, Wagner, & Walsmann, 1981).

Cytoprotection and NMDA Receptor Interaction

Compounds structurally related to N-(phenylsulfonyl)glycine have been synthesized for their cytoprotective properties and ability to interact with the N-methyl-D-aspartate (NMDA) receptor, a critical player in neuroprotection and neurodegeneration. These studies offer insights into developing treatments for neurodegenerative diseases and conditions associated with excessive glutamate activity (Buchstaller et al., 2006).

特性

IUPAC Name |

2-[benzenesulfonyl(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6S/c18-16(19)11-17(24(20,21)13-4-2-1-3-5-13)12-6-7-14-15(10-12)23-9-8-22-14/h1-7,10H,8-9,11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFPMRGHMHJFMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N(CC(=O)O)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2897229.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2897230.png)

![Tert-butyl 2-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2897242.png)

![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897243.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2897245.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2897249.png)